2-methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
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Overview
Description
2-methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring. It has garnered significant interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrimidine with hydrazine derivatives under specific conditions to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like acetic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis might employ continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can also be integrated into industrial production methods .
Chemical Reactions Analysis
Types of Reactions
2-methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to derivatives with different properties .
Scientific Research Applications
2-methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 2-methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with substrates and thereby inhibiting cell proliferation. This mechanism is particularly relevant in the context of cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a different arrangement of the triazole and pyrimidine rings.
Uniqueness
2-methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is unique due to its specific substitution pattern and the presence of a methyl group at the 2-position. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C5H6N6 |
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Molecular Weight |
150.14 g/mol |
IUPAC Name |
2-methyltriazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C5H6N6/c1-11-9-3-4(6)7-2-8-5(3)10-11/h2H,1H3,(H2,6,7,8,10) |
InChI Key |
PFPBWKKKMJUJRD-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C2C(=NC=NC2=N1)N |
Origin of Product |
United States |
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